molecular formula C11H19N3 B3168676 N1-Ethyl-N3-(3-pyridinylmethyl)-1,3-propanediamine CAS No. 932206-77-4

N1-Ethyl-N3-(3-pyridinylmethyl)-1,3-propanediamine

Cat. No.: B3168676
CAS No.: 932206-77-4
M. Wt: 193.29 g/mol
InChI Key: OQPKGQCDADGEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Ethyl-N3-(3-pyridinylmethyl)-1,3-propanediamine is a chemical compound with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol . This product is intended for research and scientific purposes only . It is not approved for clinical, in vitro diagnostic, or any human or veterinary therapeutic use . Researchers are advised to consult the available Safety Data Sheets (SDS) for safe handling instructions and to refer to the Certificate of Analysis for detailed, lot-specific specifications. Note: The specific research applications, mechanism of action, and detailed physicochemical properties for this exact compound could not be definitively confirmed from the current search results. Its structural features suggest potential use as a building block or intermediate in organic synthesis, particularly in the development of more complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N'-(pyridin-3-ylmethyl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-2-12-7-4-8-14-10-11-5-3-6-13-9-11/h3,5-6,9,12,14H,2,4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPKGQCDADGEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCNCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N1 Ethyl N3 3 Pyridinylmethyl 1,3 Propanediamine

Strategies for the Construction of the 1,3-Propanediamine Core

The 1,3-diamine motif is a crucial structural component found in numerous natural products and serves as a fundamental building block in synthetic organic chemistry. rsc.orgresearchgate.net The synthesis of the 1,3-propanediamine core of the target molecule can be approached through various established methods, which can be broadly categorized into convergent and divergent strategies.

Convergent and Divergent Synthetic Approaches to the Diamine Framework

The synthesis of an unsymmetrical diamine like N1-Ethyl-N3-(3-pyridinylmethyl)-1,3-propanediamine necessitates a strategy that can differentiate the two nitrogen atoms of the propane-1,3-diamine precursor. This can be achieved through either a convergent or a divergent approach.

A divergent synthesis would commence with a readily available, symmetrically substituted or protected 1,3-propanediamine. One of the protecting groups would be selectively removed, followed by the introduction of the first substituent (e.g., the ethyl group). Subsequent deprotection of the second nitrogen atom would then allow for the introduction of the 3-pyridinylmethyl moiety. This approach relies heavily on the use of orthogonal protecting groups, which can be removed under different conditions without affecting each other. jocpr.comwikipedia.org For instance, one nitrogen could be protected with a Boc group (removed with acid) and the other with a Cbz group (removed by hydrogenolysis).

A convergent synthesis , in contrast, would involve the separate preparation of an ethyl-substituted precursor and a 3-pyridinylmethyl-substituted precursor, which are then joined together to form the final 1,3-diamine framework. For example, N-ethyl-3-aminopropanol could be synthesized and then converted to an azide (B81097) or halide, followed by a nucleophilic substitution reaction with 3-(aminomethyl)pyridine. This approach can be more efficient in terms of step count for the main chain construction but requires the synthesis of appropriately functionalized precursors. nih.gov

The choice between these strategies often depends on the availability of starting materials, the desired scale of the synthesis, and the potential for side reactions.

Stereoselective Synthesis of Chiral Diamine Analogs

Many biologically active molecules containing diamine functionalities are chiral, making the development of stereoselective synthetic methods highly important. osi.lv Should a chiral version of this compound be desired, where a stereocenter is present on the propanediamine backbone, several asymmetric strategies can be employed.

One of the most effective methods involves the use of a chiral auxiliary . osi.lvnih.gov Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. For the synthesis of chiral 1,3-diamines, Ellman's chiral tert-butanesulfinamide is a widely used auxiliary. osi.lv For example, a prochiral β-amino ketone could be condensed with the chiral sulfinamide to form a chiral N-tert-butanesulfinyl ketimine. Diastereoselective reduction of this intermediate would then establish one of the stereocenters of the 1,3-diamine. osi.lv

Another approach is the use of chiral catalysts in reactions that create the stereocenters. For instance, asymmetric hydrogenation of a suitable enamine precursor using a chiral metal catalyst could produce an enantiomerically enriched diamine. nih.gov The following table illustrates some common chiral auxiliaries used in asymmetric synthesis.

Chiral AuxiliaryTypical ApplicationRemoval Conditions
Evans' OxazolidinonesAsymmetric alkylations, aldol (B89426) reactionsAcidic or basic hydrolysis, reduction
Ellman's SulfinamideSynthesis of chiral aminesAcidic hydrolysis
Pseudoephedrine/PseudoephenamineAsymmetric alkylationsHydrolysis, reduction
(S)- or (R)-Mandelic AcidResolution of racemic aminesCrystallization and subsequent cleavage

Introduction and Functionalization of the 3-Pyridinylmethyl Moiety

The introduction of the 3-pyridinylmethyl group onto the 1,3-propanediamine core is a key step in the synthesis of the target molecule. This can be achieved through several reliable methods, with reductive amination and direct alkylation being the most common.

Alkylation and Reductive Amination Protocols for N-Substitution

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. mdpi.comthermofishersci.in This one-pot reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would typically involve the reaction of N-ethyl-1,3-propanediamine with 3-pyridinecarboxaldehyde (B140518). A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN) being particularly popular due to their mildness and selectivity. thermofishersci.in

Direct N-alkylation is another common strategy. This involves the reaction of a nucleophilic amine with an alkyl halide or sulfonate. In this case, N-ethyl-1,3-propanediamine could be reacted with 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine. A base is typically required to neutralize the hydrogen halide formed during the reaction. A potential drawback of this method is the possibility of over-alkylation, where the newly formed secondary amine reacts further with the alkylating agent. This can often be controlled by using a large excess of the diamine.

The table below summarizes typical conditions for these transformations.

ReactionAmine SubstrateCarbonyl/Alkylating AgentReagent/CatalystSolventTypical Yield
Reductive AminationN-ethyl-1,3-propanediamine3-PyridinecarboxaldehydeNaBH(OAc)3Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)70-95%
N-AlkylationN-ethyl-1,3-propanediamine3-(Chloromethyl)pyridineK2CO3 or Et3NAcetonitrile (MeCN) or Dimethylformamide (DMF)60-90%

Regioselective Functionalization of the Pyridine (B92270) Ring

The pyridine ring itself can be further functionalized to create derivatives of the target compound. The inherent electronic properties of the pyridine ring, being an electron-deficient heterocycle, dictate the regioselectivity of these reactions. Electrophilic aromatic substitution on an unsubstituted pyridine ring is difficult and typically requires harsh conditions, favoring substitution at the 3-position.

However, modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have greatly expanded the possibilities for regioselective derivatization of the pyridine ring. eurekaselect.comnih.govresearchgate.net Depending on the directing group and the catalyst system employed, functional groups can be introduced at the C2, C3, C4, or C5 positions. For instance, palladium-catalyzed C-H activation has been used to introduce aryl, alkyl, and other groups at various positions on the pyridine ring. nih.gov While direct functionalization of the pyridine moiety in the final product might be challenging due to potential coordination of the diamine side chain to the metal catalyst, these methods are highly relevant for the synthesis of functionalized 3-pyridinecarboxaldehyde or 3-(chloromethyl)pyridine precursors.

Incorporation of the N1-Ethyl Substituent

The introduction of the ethyl group onto one of the nitrogen atoms of the 1,3-propanediamine core can be accomplished using the same fundamental reactions discussed previously, namely reductive amination and N-alkylation. The primary challenge in this step, particularly in a divergent synthesis, is achieving regioselective mono-ethylation.

If starting with 1,3-propanediamine, direct reaction with one equivalent of an ethylating agent (e.g., ethyl iodide) would likely lead to a mixture of the desired mono-ethylated product, the di-ethylated product, and unreacted starting material. To overcome this, a protecting group strategy is often employed. jocpr.comuchicago.edu For example, one of the amino groups of 1,3-propanediamine can be protected with a group like tert-butoxycarbonyl (Boc). The remaining free amino group can then be ethylated via reductive amination with acetaldehyde (B116499) or alkylation with ethyl bromide. Subsequent removal of the Boc group under acidic conditions would then yield N-ethyl-1,3-propanediamine, ready for the introduction of the 3-pyridinylmethyl group.

In a convergent approach, the ethyl group could be introduced at an earlier stage. For instance, the reaction of ethylamine (B1201723) with acrylonitrile (B1666552) followed by reduction of the resulting nitrile would provide N-ethyl-1,3-propanediamine directly. This method avoids the need for protecting groups for this particular step.

The following table lists common protecting groups for amines and their typical deprotection conditions, which are crucial for a successful divergent synthesis.

Protecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)2OStrong acid (e.g., TFA, HCl)
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenolysis (H2, Pd/C)
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine)
BenzylBnBenzyl bromide or chlorideCatalytic hydrogenolysis (H2, Pd/C)

Advanced Derivatization Strategies for Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For a molecule like this compound, derivatization strategies would systematically alter its structure to probe interactions with a biological target.

Systematic Modification of Amine Nitrogens and Linker Length

The core structure of this compound features two distinct amine nitrogens and a three-carbon (propane) linker. These sites are prime candidates for modification to explore their influence on activity.

Amine Nitrogen Modification: The secondary amine (N1) bearing the ethyl group and the secondary amine (N3) attached to the pyridinylmethyl group offer opportunities for substitution. Modifications could include varying the alkyl chain length (e.g., replacing ethyl with methyl, propyl, or larger groups) or introducing cyclic structures (e.g., cyclopropylmethyl). Acylation or sulfonylation of these nitrogens could also be explored to introduce different electronic and steric properties. The relative importance of the basicity of these nitrogens for a potential biological target could be assessed by converting them to amides or ureas.

Linker Length Variation: The 1,3-propanediamine linker dictates the spatial relationship between the ethylamino and the pyridinylmethyl moieties. The length of this linker is a critical parameter in determining how the molecule fits into a binding site. nih.gov A systematic investigation would involve synthesizing analogs with shorter (ethanediamine) and longer (butanediamine, pentanediamine) linkers. This would help to determine the optimal distance between the two terminal groups for maximal biological effect. The conformational flexibility of the linker could also be modulated by introducing substituents on the carbon backbone.

Table 1: Hypothetical Analogs for SAR Studies of Amine and Linker Modifications

Compound Name Modification Site Modification Type Rationale
N1-Methyl-N3-(3-pyridinylmethyl)-1,3-propanediamine N1-Amine Alkyl group size Investigate steric and electronic effects at N1
N1-Propyl-N3-(3-pyridinylmethyl)-1,3-propanediamine N1-Amine Alkyl group size Investigate steric and electronic effects at N1
N1-Ethyl-N3-(3-pyridinylmethyl)-1,2-ethanediamine Linker Length reduction Determine optimal spacing between terminal groups

Exploration of Substituent Effects on the Pyridinyl Ring

The pyridine ring is a common feature in many biologically active molecules, and its electronic and steric properties can be finely tuned through substitution. nih.gov The position, number, and nature of substituents on the pyridinyl ring of this compound would be expected to significantly impact its activity.

Electronic Effects: Introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, fluoro, cyano) at various positions (2-, 4-, 5-, 6-) on the pyridine ring can alter its pKa and hydrogen bonding capacity. This, in turn, can influence interactions with a biological target.

Steric Effects: The size and shape of substituents can also play a crucial role. Bulky groups could either enhance binding through favorable steric interactions or cause steric hindrance that prevents optimal binding. A range of substituents with varying sizes would be explored to map the steric tolerance of the binding site.

Table 2: Proposed Pyridinyl Ring Modifications and Their Rationale

Compound Name Substituent Position on Pyridine Ring Rationale
N1-Ethyl-N3-((2-chloro-3-pyridinyl)methyl)-1,3-propanediamine Chloro 2 Explore electronic and steric effects
N1-Ethyl-N3-((4-methoxy-3-pyridinyl)methyl)-1,3-propanediamine Methoxy 4 Investigate impact of electron-donating group
N1-Ethyl-N3-((5-fluoro-3-pyridinyl)methyl)-1,3-propanediamine Fluoro 5 Assess effect of electronegative substituent

High-Throughput Synthesis and Library Generation for Chemical Biology Screening

To efficiently explore the SAR of this compound, high-throughput synthesis (HTS) methodologies would be employed to generate a library of diverse analogs. nih.gov Parallel synthesis techniques allow for the rapid creation of a large number of compounds, which can then be screened for biological activity. enamine.net

A common strategy for generating a library based on the this compound scaffold would involve a combinatorial approach. This could be achieved through reductive amination, a robust reaction for forming C-N bonds. For instance, a set of aldehydes (including various substituted pyridin-3-carboxaldehydes) could be reacted in parallel with a set of primary amines (such as N-ethyl-1,3-propanediamine and its analogs with different linker lengths and N-alkyl groups) in the presence of a reducing agent.

This approach would allow for the systematic variation of all three key components of the molecule: the N1-alkyl group, the diamine linker, and the pyridinylmethyl moiety. The resulting library of compounds could then be screened in high-throughput biological assays to identify key structural features that contribute to the desired activity, guiding further optimization efforts. The use of automated synthesis platforms can significantly accelerate this process. researchgate.net

Target Identification and Deconvolution in Biological Systems

The initial step in understanding the mechanism of action of a novel compound like this compound involves identifying its molecular targets within a biological system. This is a critical process for elucidating its therapeutic potential and any potential off-target effects.

Phenotypic Screening Strategies and Subsequent Target Elucidation

Phenotypic screening is a common starting point in drug discovery, where compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype without prior knowledge of the specific molecular target. This approach allows for the discovery of first-in-class medicines with novel mechanisms of action.

Should this compound or its analogs show interesting activity in a phenotypic screen (e.g., inhibition of cancer cell growth, antimicrobial activity), a variety of target elucidation strategies would be employed. These can include genetic approaches, such as analyzing resistant mutants or using RNA interference (RNAi) or CRISPR-Cas9 screening to identify genes that modulate the compound's activity.

Affinity-Based Probes and Chemical Proteomics for Direct Target Engagement

To directly identify the binding partners of a compound, affinity-based probes are often developed. This involves chemically modifying the compound of interest to incorporate a reactive group and a reporter tag. The probe is then introduced to a biological sample, where it covalently binds to its targets. The tagged proteins can then be isolated and identified using mass spectrometry-based proteomics.

Chemical proteomics is a powerful tool for the unbiased, proteome-wide identification of drug targets. Techniques such as affinity chromatography, where an immobilized version of the compound is used to "pull down" its binding partners from a cell lysate, are frequently utilized. Subsequent analysis by mass spectrometry can reveal the identity and quantity of the bound proteins, providing direct evidence of target engagement.

Biophysical Characterization of Ligand-Target Interactions

Once a potential target protein is identified, a suite of biophysical techniques is used to characterize the binding interaction in detail. These methods provide quantitative data on the affinity, kinetics, and thermodynamics of the ligand-target complex, which is crucial for understanding the molecular basis of the compound's activity and for guiding further optimization.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a technique used to measure the heat changes that occur upon the binding of a ligand to its target molecule. This allows for the direct determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This thermodynamic profile provides deep insights into the forces driving the binding event.

No specific ITC data for the binding of this compound to any biological target is currently available in the public domain.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Kinetic Analysis of Binding

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are label-free optical techniques that monitor the binding of a ligand (analyte) in solution to a target molecule immobilized on a sensor surface in real-time. These methods are invaluable for determining the kinetics of a binding interaction, including the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD) can then be calculated from the ratio of these rate constants (koff/kon).

No specific SPR or BLI data for the binding kinetics of this compound with any biological target has been publicly reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Binding Site Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying ligand-target interactions at an atomic level. It can provide information on the binding site of the ligand on the protein, conformational changes that occur upon binding, and the dynamics of the complex. Techniques such as chemical shift perturbation (CSP), saturation transfer difference (STD) NMR, and Water-LOGSY are commonly used to map the binding interface and to screen for binding.

While NMR is a standard tool for the characterization of novel chemical entities, no specific NMR studies detailing the binding interactions of this compound with a biological target are available in published literature.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Elucidation of Complexes

High-resolution structural techniques are paramount in visualizing the precise binding modes of ligands to their macromolecular targets. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful methods to achieve near-atomic level detail of these interactions.

While a crystal structure for this compound is not publicly available, studies on related pyridine-containing compounds demonstrate the utility of X-ray crystallography. For instance, the analysis of metal complexes with pyridinylmethylamine derivatives has provided detailed structural information, including bond lengths and angles, which are critical for understanding their coordination chemistry and potential interactions with metalloenzymes. Similarly, research on pyridine-based dyes has utilized X-ray crystallography to establish their solid-state structures and stereochemistry. researchgate.net For this compound, obtaining a crystal structure of the compound bound to its protein target would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking involving the pyridine ring, which would be invaluable for structure-based drug design.

Cryo-EM has emerged as a revolutionary technique for determining the structures of large protein complexes, especially those that are difficult to crystallize. springernature.comnih.govucl.ac.uknih.gov This method would be particularly useful for studying the interaction of this compound analogs with large, dynamic protein assemblies. For example, if the target protein is a multi-subunit enzyme or a receptor complex, cryo-EM could provide insights into conformational changes induced by ligand binding. springernature.comnanoimagingservices.com Recent advancements in cryo-EM have enabled the structural determination of protein-ligand complexes at resolutions that allow for the clear visualization of small molecule binders and their interactions with surrounding amino acid residues. nih.govnanoimagingservices.com

Table 1: Representative Crystallographic Data for a Pyridine-Containing Compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.0436
b (Å)15.3624
c (Å)12.680
β (°)93.208
Volume (ų)1564.4

Note: This data is representative of a substituted propanediaminium bromobismuthate crystal structure and is used for illustrative purposes. researchgate.net

Native Mass Spectrometry (nMS) for Stoichiometry of Molecular Assemblies

Native mass spectrometry (nMS) is a powerful biophysical technique for studying non-covalent protein-ligand and protein-protein interactions. drugtargetreview.comnih.govresearchgate.net By preserving the native structure of proteins and their complexes during analysis, nMS can provide valuable information on binding stoichiometry, affinity, and the composition of molecular assemblies. drugtargetreview.comresearchgate.net

In the context of this compound analogs, nMS could be employed to directly observe the binding of the compound to its target protein. This would allow for the determination of the number of ligand molecules that bind to each protein molecule, providing crucial stoichiometric information. Furthermore, by performing competition binding experiments, the relative affinities of different analogs for the target can be assessed. drugtargetreview.com Native MS is also well-suited for screening compound libraries against a protein target to identify potential binders. chemrxiv.org Studies on other small molecules have demonstrated the ability of nMS to characterize the assembly of protein-protein complexes and how they are modulated by the binding of a small molecule ligand. nih.gov

Table 2: Hypothetical Native Mass Spectrometry Results for Analog Binding to a Target Protein

AnalogTarget Protein Mass (kDa)Observed Complex Mass (kDa)Inferred Stoichiometry (Protein:Ligand)
This compound50.050.1931:1
Analog A50.050.2151:1
Analog B50.050.4301:2

Note: This table is hypothetical and for illustrative purposes only.

Elucidation of Molecular Mechanisms within Cellular Contexts

Understanding the molecular interactions of a compound is the first step; the next is to place these interactions within the complex environment of a living cell. Cellular studies are critical to validate the mechanism of action and to understand the functional consequences of target engagement by this compound analogs.

Cellular Pathway Analysis and Functional Readouts

Once a molecular target is identified, cellular pathway analysis can reveal the downstream effects of its modulation. For N-substituted diamine compounds, which can interact with nucleic acids, it is important to assess their impact on cellular processes such as gene expression and cell cycle progression. nih.gov Functional readouts, such as changes in the expression of specific genes or the phosphorylation status of key signaling proteins, can provide evidence of target engagement in a cellular context. If the compound is designed to inhibit an enzyme, a cellular assay measuring the accumulation of the enzyme's substrate or the reduction of its product would be a relevant functional readout.

Assessment of Protein-Protein Interactions Modulated by the Compound

Many cellular processes are regulated by intricate networks of protein-protein interactions (PPIs). Small molecules can act as modulators of these interactions, either by inhibiting or stabilizing them. Techniques such as co-immunoprecipitation followed by western blotting or mass spectrometry can be used to assess whether this compound analogs affect specific PPIs within the cell. If the compound is hypothesized to disrupt a particular PPI, a decrease in the co-immunoprecipitation of the interacting partners would be expected in the presence of the compound.

Enzyme Kinetic Studies and Allosteric Modulation (if applicable)

If the target of this compound or its analogs is an enzyme, detailed kinetic studies are necessary to characterize the mechanism of inhibition or activation. These studies can determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. Furthermore, it is important to investigate the possibility of allosteric modulation, where the compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity.

Advanced Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Elucidation

Systematic modification of the chemical structure of this compound and characterization of the resulting analogs are essential for developing a comprehensive structure-activity relationship (SAR). nih.govnih.gov SAR studies correlate changes in chemical structure with changes in biological activity, providing a roadmap for optimizing the potency and selectivity of a lead compound. mdpi.com

By synthesizing a series of analogs with variations in the ethyl group, the pyridinylmethyl moiety, and the propanediamine linker, researchers can probe the importance of each of these structural features for target binding and cellular activity. For example, modifying the substitution pattern on the pyridine ring or altering the length of the diamine chain could have significant effects on biological activity. nih.gov

A structure-mechanism relationship (SMR) goes a step further by linking structural modifications to changes in the underlying mechanism of action. For instance, an analog with a bulkier substituent might be found to switch from a competitive to an allosteric mode of inhibition. Integrating data from structural biology, biophysical measurements, and cellular assays is crucial for building a robust SMR model.

Table 3: Illustrative Structure-Activity Relationship Data for Analogs

CompoundModificationTarget Binding Affinity (IC₅₀, µM)Cellular Potency (EC₅₀, µM)
This compoundParent1.25.8
Analog 1Ethyl -> Methyl2.510.2
Analog 23-pyridinyl -> 4-pyridinyl0.83.1
Analog 3Propanediamine -> Ethanediamine5.122.5

Note: This table is hypothetical and for illustrative purposes only.

N1 Ethyl N3 3 Pyridinylmethyl 1,3 Propanediamine As a Foundation for Chemical Probe Development

Overview of Research Trajectories for Novel Chemical Entities in Chemical Biology

The journey of a novel chemical entity, such as this compound, from initial concept to a validated tool in chemical biology or a potential therapeutic agent is a complex and multi-stage process. This trajectory is fundamental to the fields of chemical biology and medicinal chemistry, which aim to understand and manipulate biological systems using chemical tools. The process is often lengthy and capital-intensive, with estimates suggesting it can take over a decade and significant financial investment to bring a new therapeutic to market. ppd.comwikipedia.org

The initial phase in the life of a new chemical entity is discovery . This stage begins with the identification of a biological target, such as a protein or gene, that is implicated in a disease process. ppd.comnebiolab.com Once a target is validated, the search for a "hit" compound that interacts with this target commences. Historically, many drugs were discovered from natural products or through serendipitous findings. wikipedia.orglibretexts.org In modern chemical biology, high-throughput screening (HTS) of large chemical libraries against the identified target is a common starting point. wikipedia.org These libraries can contain thousands to millions of diverse small molecules. Computational methods, such as virtual screening and de novo drug design, are also increasingly used to predict and identify potential hit compounds. wikipedia.org

Following the identification of a hit, the next crucial phase is lead optimization . A "hit" compound often has modest activity and may have undesirable properties. Medicinal chemists systematically modify the chemical structure of the hit to create a series of analogs. libretexts.org This iterative process aims to improve key characteristics of the molecule, including:

Potency and Efficacy: Enhancing the desired biological effect at lower concentrations.

Selectivity: Ensuring the compound interacts specifically with the intended target to minimize off-target effects. wikipedia.org

Pharmacokinetic Properties: Optimizing how the compound is absorbed, distributed, metabolized, and excreted (ADME) by an organism.

Metabolic Stability: Increasing the compound's half-life to ensure a sustained effect. wikipedia.org

Chemical biology plays a pivotal role in this phase by providing the tools and techniques to probe the interactions between the synthesized analogs and their biological targets. bohrium.com This helps in understanding the structure-activity relationship (SAR), which describes how specific chemical modifications influence the compound's biological activity. libretexts.org

Once a lead compound with a promising profile is identified, it enters preclinical development . This stage involves extensive in vitro (cell-based) and in vivo (animal) studies to further evaluate its biological effects and to gather initial data on its safety profile. The primary goal of preclinical development is to provide sufficient evidence of efficacy and safety to justify moving the compound into clinical trials in humans.

Table 1: Key Stages in the Research Trajectory of a Novel Chemical Entity

StagePrimary GoalKey Activities
Target Identification & Validation To identify and confirm the role of a biological molecule in a disease process.Genetic studies, proteomic analysis, literature review.
Hit Discovery To find initial chemical compounds that interact with the validated target.High-throughput screening (HTS), virtual screening, fragment-based screening.
Lead Optimization To chemically modify "hit" compounds to improve their drug-like properties.Synthesis of analogs, structure-activity relationship (SAR) studies, ADME profiling.
Preclinical Development To evaluate the efficacy and safety of a lead compound in non-human studies.In vitro and in vivo efficacy studies, toxicology and safety pharmacology.

Computational Approaches in the Analysis and Design of N1 Ethyl N3 3 Pyridinylmethyl 1,3 Propanediamine Analogs

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation encompass a suite of computational techniques used to represent and study the behavior of molecules. These methods are crucial for understanding the three-dimensional structure of N1-Ethyl-N3-(3-pyridinylmethyl)-1,3-propanediamine analogs and how they interact with biological targets at an atomic level.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). jscimedcentral.com This technique is instrumental in drug design for predicting the binding mode and affinity of a ligand for a target protein. For analogs of this compound, docking studies can elucidate how modifications to the ethyl group, the propanediamine linker, or the pyridinylmethyl moiety affect the binding orientation and interactions within the active site of a target protein. nih.govnih.gov

The process involves placing the ligand in various conformations and positions within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. jscimedcentral.com The flexibility of the propanediamine linker in this compound presents a challenge that requires flexible docking algorithms capable of sampling a wide range of ligand conformations. duke.edunih.gov The results of docking simulations can guide the design of new analogs with improved binding characteristics.

Table 1: Illustrative Molecular Docking Results for Hypothetical Analogs

This table shows hypothetical docking scores for a series of designed analogs of this compound against a target protein. A more negative docking score typically indicates a stronger predicted binding affinity.

Compound IDModificationDocking Score (kcal/mol)Key Predicted Interactions
Parent This compound-7.5H-bond with Asp129, Pi-cation with Lys78
Analog-01 Replace Ethyl with Propyl-7.9Enhanced hydrophobic contact
Analog-02 Replace 3-pyridinyl with 4-pyridinyl-7.1Altered H-bond geometry with Asp129
Analog-03 Add Fluoro to pyridine (B92270) ring-8.2Forms halogen bond with backbone carbonyl
Analog-04 Shorten linker to ethanediamine-6.8Suboptimal positioning for key interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system. nih.gov MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the receptor. nih.gov For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational space within the binding pocket and assessing the stability of the predicted binding mode. nih.govmdpi.com

Table 2: Typical Outputs from a Molecular Dynamics Simulation of a Ligand-Protein Complex

This table outlines key metrics obtained from an MD simulation of a hypothetical complex between a target protein and an analog of this compound.

MetricDescriptionTypical Finding for a Stable Complex
RMSD (Root Mean Square Deviation)Measures the average deviation of atomic positions from a reference structure over time.Low and stable RMSD values for the ligand and binding site residues.
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual atoms or residues around their average position.Low RMSF for key binding residues, indicating stable interactions. Higher RMSF for flexible loops.
Interaction Energy The calculated energy (e.g., electrostatic, van der Waals) between the ligand and the protein.Consistently favorable (negative) interaction energy throughout the simulation.
Hydrogen Bond Analysis Tracks the formation and breakage of hydrogen bonds over time.High occupancy (>80%) for critical hydrogen bonds identified in docking.

For a highly accurate description of electronic effects, such as charge distribution, polarization, and bond formation/breaking, quantum mechanical (QM) methods are employed. researchgate.net While computationally intensive, QM calculations can provide critical details about ligand-protein interactions that classical molecular mechanics (MM) force fields may not capture accurately. acs.org

A hybrid approach, known as QM/MM (Quantum Mechanics/Molecular Mechanics), is often used for large biological systems. In this method, a small, critical region of the system (e.g., the ligand and the immediate active site residues) is treated with QM, while the rest of the protein and solvent are treated with the more efficient MM methods. nih.gov For this compound analogs, QM/MM calculations can be used to accurately model charge transfer, polarization effects, and the energetics of specific interactions like the pi-stacking of the pyridine ring or the protonation states of the amine groups. nih.gov

Table 3: Comparison of Interaction Energies for a Key Hydrogen Bond

This table provides a hypothetical comparison of the calculated interaction energy for a hydrogen bond between the pyridine nitrogen of an analog and a donor residue in the active site, using different computational methods.

MethodDescriptionCalculated Interaction Energy (kcal/mol)
MM (Molecular Mechanics) Uses classical force fields. Fast but less accurate for electronic effects.-4.5
QM/MM (Hybrid) QM treatment of the ligand and active site; MM for the rest of the protein.-6.8
Full QM (Cluster Model) QM treatment of a truncated model of the active site. Highly accurate but computationally expensive.-7.1

Structure-Based Ligand Design (SBLD) Principles

Structure-based ligand design (SBLD) utilizes the three-dimensional structural information of the biological target to design molecules that can bind to it with high affinity and selectivity. If the crystal structure of a target protein for this compound is available, SBLD principles can be applied to rationally design improved analogs.

De novo design involves building novel molecular structures "from scratch" within the confines of a protein's binding site. nih.gov Algorithms place fragments or atoms in favorable positions within the pocket and connect them to form new, complete molecules. This approach can be used to design entirely novel inhibitors that are structurally distinct from this compound but retain its key binding interactions.

Scaffold hopping aims to replace the central core (scaffold) of a known ligand with a different chemical moiety while preserving the orientation of the functional groups responsible for biological activity. For this compound, one might replace the propanediamine linker with a more rigid cyclic structure to reduce conformational flexibility or substitute the pyridine ring with another heterocycle to explore different interactions or improve physicochemical properties. acs.org

Table 4: Hypothetical Scaffold Hopping Ideas for this compound

This table illustrates potential scaffold replacements aimed at improving properties like rigidity or exploring new chemical space.

Original ScaffoldPotential Replacement ScaffoldRationale for Hopping
Propanediamine (flexible linker) Piperazine ringIntroduce rigidity, reduce conformational entropy penalty upon binding.
Pyridine (H-bond acceptor) Thiazole or Oxazole ringMaintain H-bonding capability, alter electronic properties, explore new vector space.
Ethyl group (hydrophobic moiety) Cyclopropyl groupMaintain hydrophobicity, introduce rigidity, improve metabolic stability.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those structures that are most likely to bind to a drug target. rsc.org This process can be either ligand-based (searching for molecules similar to a known active compound) or structure-based (docking millions of compounds into the target's binding site). nih.govsemanticscholar.org

To discover novel analogs or scaffolds that bind to the same target as this compound, a structure-based virtual screening campaign could be initiated. mdpi.com A large database of commercially available compounds would be computationally docked into the target's active site. The top-scoring compounds would then be visually inspected for favorable interactions and chemical suitability before being selected for experimental testing. This approach can rapidly identify diverse and novel hit compounds for a therapeutic target. nih.gov

Table 5: Illustrative Workflow for a Structure-Based Virtual Screening Campaign

This table outlines the typical steps and outcomes of a virtual screening process to find new inhibitors.

StepDescriptionOutcome
1. Library Preparation Prepare a database of millions of compounds (e.g., ZINC15, Enamine REAL).A library of 3D, low-energy conformers for each molecule.
2. Receptor Preparation Prepare the 3D structure of the target protein for docking.A receptor grid file defining the binding site.
3. High-Throughput Docking Dock all compounds from the library into the receptor grid.A ranked list of compounds based on their docking scores.
4. Filtering and Selection Filter the top-ranked compounds based on physicochemical properties, visual inspection of binding modes, and structural diversity.A smaller, curated list of 50-100 "hit" compounds.
5. Experimental Validation Purchase and experimentally test the selected hits in a biological assay.A set of confirmed active compounds with novel scaffolds.

Ligand-Based Ligand Design (LBLD) and Cheminformatics in the Analysis of this compound Analogs

Ligand-based drug design (LBLD) is a crucial computational strategy employed in drug discovery, particularly when the three-dimensional structure of the biological target is unknown. This approach leverages the information from a set of known active and inactive molecules to develop a model that predicts the activity of new, untested compounds. By focusing on the ligands themselves, LBLD methods can identify the key structural features responsible for their biological activity.

Pharmacophore Modeling and Similarity Searching

Pharmacophore modeling is a cornerstone of LBLD. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

In the context of designing analogs of this compound, a pharmacophore model could be developed based on a series of structurally related compounds with known activities. For instance, a study on pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors resulted in a five-point pharmacophore model. nih.gov This model identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as critical for inhibitory activity. nih.gov Similarly, for pyridine-3-carbonitriles with vasorelaxant activity, a 3D-pharmacophore model was generated to guide the design of new potent analogues. rsc.org Such a model for analogs of this compound would highlight the essential spatial arrangement of the pyridine ring, the ethyl group, and the propanediamine linker for their target interaction.

Once a pharmacophore model is established, it can be used as a 3D query for similarity searching in large chemical databases to identify novel compounds that match the pharmacophoric features. This process allows for the rapid screening of vast chemical space to find new potential drug candidates with diverse chemical scaffolds but similar biological activity profiles.

A study on N-arylpyrrole derivatives utilized a ligand-based design approach, including pharmacophore modeling, to develop new antimicrobial agents. nih.gov The generated pharmacophore model was used to screen newly designed compounds, indicating their potential for antibacterial activity. nih.gov This highlights how pharmacophore models can effectively guide the design and selection of new molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying the physicochemical properties of molecules (descriptors), QSAR models can predict the activity of novel compounds.

For analogs of this compound, a QSAR study would involve calculating a variety of molecular descriptors for a set of similar compounds with known biological activities. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A 2D-QSAR study was conducted on new pyridine-3-carbonitriles, which helped in creating a statistically significant model to compare and evaluate the designed molecules. rsc.org In another example, 3D-QSAR studies on 4,5-dihydro-1H-pyrazole niacinamide derivatives as BRAF inhibitors provided a deeper understanding of the pharmacophore, which was then used to design new agents with enhanced inhibitory activity. nih.gov These studies demonstrate the power of QSAR in understanding the structural requirements for activity and in guiding the optimization of lead compounds. For instance, a QSAR model for this compound analogs could reveal the optimal electronic and steric properties of the substituents on the pyridine ring or the ethyl group to enhance their biological effect.

The predictive power of a QSAR model is assessed through rigorous statistical validation, including internal validation (e.g., cross-validation) and external validation using a test set of compounds not used in model development. mdpi.com A statistically robust QSAR model can then be reliably used to predict the activity of newly designed analogs, thereby prioritizing the synthesis of the most promising candidates.

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Molecular Discovery of this compound Analogs

Predictive Algorithms for Molecular Interactions and Property Prediction

Machine learning algorithms are increasingly used to build predictive models for various properties of molecules, including their interactions with biological targets and their pharmacokinetic profiles. In the context of this compound analogs, ML models could be trained on existing data to predict their binding affinity to a specific target, as well as their absorption, distribution, metabolism, and excretion (ADME) properties.

Deep neural networks (DNNs), a class of ML algorithms, have shown remarkable success in predicting molecular properties. researchgate.net By learning from large datasets of chemical structures and their associated experimental data, DNNs can make accurate predictions for new molecules. For example, a predictive model could be developed to estimate the binding energy of this compound analogs to their target protein, thereby guiding the selection of the most potent compounds for synthesis.

Furthermore, AI and ML can be used to predict potential off-target effects and toxicity, which are major causes of drug failure in later stages of development. By identifying potential liabilities early in the discovery process, these predictive models can help to de-risk drug development projects.

Generative Models for Novel Chemical Entity Design

Generative models are a class of AI algorithms that can learn the underlying patterns in a dataset and generate new data with similar characteristics. arxiv.orgpeng-lab.org In drug discovery, generative models are used for the de novo design of novel molecules with desired properties. arxiv.orgpeng-lab.org These models can explore the vast chemical space to create entirely new chemical entities that are optimized for a specific biological target and have favorable drug-like properties. researchgate.net

For the design of novel analogs of this compound, a generative model could be trained on a library of known active compounds. The model would learn the key structural features and chemical rules that govern their activity. It could then generate new molecules that are similar to the training data but with novel structural modifications.

Several types of generative models are used in drug design, including Recurrent Neural Networks (RNNs), Variational Autoencoders (VAEs), and Generative Adversarial Networks (GANs). peng-lab.org These models can be coupled with optimization algorithms to steer the generation process towards molecules with specific desired properties, such as high potency, low toxicity, and good synthetic accessibility. This approach has the potential to significantly accelerate the discovery of new drug candidates by automating the design-build-test-learn cycle.

The table below provides a summary of the computational approaches discussed:

Computational Approach Description Application to Analogs of this compound
Pharmacophore Modeling Identifies the 3D arrangement of essential chemical features for biological activity.Developing a 3D model of features crucial for the activity of analogs and using it for virtual screening.
Similarity Searching Screens chemical databases for molecules that match a pharmacophore model or have a similar structure to a known active compound.Identifying novel compounds with potentially similar biological activity to the lead compound.
QSAR Modeling Establishes a mathematical relationship between chemical structure and biological activity.Predicting the biological activity of newly designed analogs based on their physicochemical properties.
Predictive Algorithms (AI/ML) Uses machine learning models to predict molecular properties, such as binding affinity and ADME characteristics.Forecasting the efficacy and pharmacokinetic profiles of novel analogs to prioritize synthesis.
Generative Models (AI/ML) Employs AI to generate novel molecular structures with desired properties.Designing entirely new chemical entities with optimized activity and drug-like properties based on the core structure.

Preclinical in Vitro and Ex Vivo Research Paradigms for N1 Ethyl N3 3 Pyridinylmethyl 1,3 Propanediamine Analogs

In Vitro Cellular and Biochemical Assay Development

In vitro assays are the cornerstone of early-stage preclinical research, offering high-throughput capabilities and a controlled environment to dissect the cellular and molecular interactions of test compounds.

Cell-based functional assays are critical for understanding the physiological effects of N1-Ethyl-N3-(3-pyridinylmethyl)-1,3-propanediamine analogs in a biological context. These assays utilize a wide range of human and non-human cell lines to investigate various cellular processes. For instance, given that some ethylenediamine (B42938) derivatives have been identified as farnesyltransferase inhibitors, cell-based assays are employed to assess the inhibition of protein processing. nih.gov In such studies, oncogenic H-Ras-transformed NIH3T3 cells can be treated with the compounds to determine their ability to inhibit H-Ras processing, a key indicator of farnesyltransferase inhibition in a cellular environment. nih.gov

Furthermore, considering that other analogs containing the ethylenediamine scaffold have shown activity as H1 receptor antagonists, cell-based assays measuring the inhibition of mast cell degranulation and the release of histamine (B1213489) and β-hexosaminidase are highly relevant. nih.gov These assays provide functional readouts of the compounds' antihistaminic potential. The choice of cell line is crucial and depends on the specific biological question being addressed, ranging from cancerous cell lines for oncology research to primary cells for more physiologically relevant models.

Table 1: Examples of Cell-Based Functional Assays for Analogs

Assay TypeCell Line ExampleEndpoint MeasuredPotential Application for Analogs
Protein Processing H-Ras-transformed NIH3T3Inhibition of H-Ras farnesylationAnticancer (Farnesyltransferase inhibition)
Mast Cell Degranulation RBL-2H3 (Rat Basophilic Leukemia)Inhibition of histamine and β-hexosaminidase releaseAntihistamine/Anti-allergic
Cytotoxicity Various cancer cell lines (e.g., HeLa, A549)Cell viability (e.g., MTT, MTS assays)General toxicity, anticancer potential
Cellular Uptake Caco-2 (Human colorectal adenocarcinoma)Intracellular compound concentrationPharmacokinetics (intestinal absorption)

To elucidate the direct molecular targets of this compound analogs, enzyme activity assays and receptor binding studies are indispensable. These biochemical assays provide quantitative data on the affinity and potency of compounds for specific proteins.

For analogs that may act as enzyme inhibitors, such as farnesyltransferase inhibitors, in vitro inhibition assays are conducted. nih.gov These typically involve measuring the incorporation of a radiolabeled substrate, such as [3H]farnesyl pyrophosphate ([3H]FPP), into a recombinant protein substrate like H-Ras-CVLS. nih.gov The concentration of the inhibitor required to achieve 50% inhibition (IC50) is a key parameter determined from these assays. nih.gov

Receptor binding studies are crucial for analogs that may target specific receptors, such as histamine receptors. nih.gov These assays often use cell membrane preparations rich in the receptor of interest and a radiolabeled ligand that specifically binds to the receptor. The analog is then tested for its ability to displace the radiolabeled ligand, from which its binding affinity (Ki) can be calculated. The pyridinylmethylamine moiety is known to be involved in metal binding, suggesting that analogs could also be evaluated for their ability to chelate metal ions, which can be crucial for the function of certain metalloenzymes. nih.govacs.org

Table 2: Biochemical Assays for Target Identification of Analogs

Assay TypeTarget ExampleMethodologyKey Parameter
Enzyme Inhibition Farnesyltransferase (FTase)Measurement of [3H]FPP incorporation into H-RasIC50
Receptor Binding Histamine H1 ReceptorRadioligand displacement assayKi
Metalloenzyme Interaction Carbonic AnhydraseSpectrophotometric esterase activity assayIC50
Metal Chelation Zinc (II) ionsIsothermal titration calorimetry (ITC)Binding affinity (Kd)

While traditional 2D cell cultures are valuable for initial screening, they often fail to replicate the complex microenvironment of native tissues. nih.govnih.gov Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant context for evaluating the efficacy and toxicity of drug candidates. nih.govnih.govumd.eduinventia.lifemdpi.com These models better mimic cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression profiles found in vivo. nih.gov

For analogs with potential anticancer activity, testing in tumor spheroids can provide more predictive data on drug penetration and efficacy compared to monolayer cultures. nih.gov For example, colon cancer cells grown in 3D culture have shown increased resistance to certain chemotherapeutic agents, a phenomenon also observed in clinical settings. nih.gov The use of patient-derived organoids (PDOs) is a particularly powerful approach, as these models can help predict individual patient responses to treatment. mdpi.com Given the diverse potential applications of this compound analogs, 3D models of various tissues, such as liver spheroids for toxicity testing or neuronal organoids for neuroactivity studies, could be employed.

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those with desired biological activity. enamine.netmdpi.comku.edu This is particularly relevant for the exploration of this compound analogs, where numerous structural variations can be synthesized. HTS assays are typically miniaturized and automated, using 384- or 1536-well plates, and rely on robust and sensitive detection methods such as fluorescence, luminescence, or absorbance. enamine.net

For analogs targeting a specific enzyme or receptor, biochemical HTS assays can be developed. mdpi.com Alternatively, cell-based HTS assays can be used to screen for compounds that induce a desired phenotypic change, such as cell death in cancer cells or the inhibition of a specific signaling pathway. nih.gov The data from HTS campaigns are used to establish structure-activity relationships (SAR) and to select the most promising compounds for further optimization and more complex biological testing. The integration of HTS with large, diverse chemical libraries is a powerful strategy for hit identification in drug discovery. ku.edu

Ex Vivo Tissue and Organ Model Systems

Ex vivo models bridge the gap between in vitro assays and in vivo studies by using intact tissues or organs from an organism and maintaining them in a viable state under laboratory conditions. mdpi.comnih.gov These models preserve the native cellular architecture and microenvironment, offering a high degree of physiological relevance.

Organ cultures and tissue slice models are valuable ex vivo platforms for studying the effects of this compound analogs on complex biological processes within the context of a whole tissue. nih.gov These models can be prepared from various organs, such as the liver, brain, or tumors, and can be maintained in culture for hours to days.

For example, precision-cut tissue slices can be used to assess the metabolism and toxicity of analogs in a liver-like environment. The preserved architecture of the liver lobules in these slices allows for the study of zonal toxicity. In the context of neuroscience, brain slices are widely used to study the effects of compounds on neuronal activity and synaptic transmission. For anticancer research, patient-derived tumor explants can be cultured ex vivo to test the efficacy of different analogs and to predict clinical response, thereby contributing to personalized medicine. mdpi.com The use of ex vivo models, such as porcine eyes, has also been explored for testing the distribution and retention of drug delivery systems, which could be relevant for analogs intended for ophthalmic applications. mdpi.com These models provide a robust platform for evaluating drug performance in a system that closely mimics the in vivo situation without the complexities of a whole-animal study.

Perfused Organ Systems for Metabolic and Disposition Studies

Ex vivo perfused organ systems serve as a critical bridge between simple in vitro assays and complex in vivo animal models. researchgate.net These systems maintain the intricate three-dimensional architecture and physiological functions of an organ, allowing for a detailed investigation of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

For analogs of this compound, an isolated perfused liver model would be particularly valuable. The liver is the primary site of drug metabolism for a vast number of pharmaceuticals. nih.gov By introducing the compound into the perfusion medium, researchers can collect samples over time to identify metabolites, determine rates of clearance, and study biliary excretion—processes that are difficult to model accurately in simpler systems. nih.govtno.nl Similarly, a perfused kidney model could elucidate mechanisms of renal clearance and secretion. tno.nl This technique provides quantitative data that is more translatable to the in vivo human situation than data from animal testing or basic cell cultures. tno.nl

Illustrative Data for a Hypothetical Analog in a Perfused Liver Model

ParameterDescriptionHypothetical Finding
Parent Compound Half-LifeTime taken for the concentration of the analog to reduce by half in the perfusate.45 minutes
Major Metabolite IdentifiedPrimary biotransformation product of the analog.N-Oxidation of the pyridinyl nitrogen
Biliary Excretion RateRate at which the compound and its metabolites are cleared into the bile.5% of total clearance
Hepatic ClearanceVolume of blood cleared of the drug by the liver per unit time.15 mL/min
Table 1. This table presents hypothetical metabolic and disposition parameters for an analog of this compound as might be determined using an isolated perfused liver system.

Explant Models for Physiologically Relevant Drug Response Assessment

Patient-derived explant (PDE) models offer a powerful platform for assessing a drug's efficacy and mechanism of action in a context that closely mimics the original human tissue microenvironment. le.ac.ukjove.com Unlike traditional 2D cell cultures, explants are live fragments of tissue that retain their native architecture, including the extracellular matrix and various cell types (e.g., tumor cells, stromal cells, immune cells). le.ac.uknih.gov

If an analog of this compound were being developed as an anti-cancer agent, tumor tissue explants from patients could be used to evaluate its activity. frontiersin.org These "live" preclinical platforms can predict patient-specific drug responses and help identify mechanisms of resistance. le.ac.ukjove.com Researchers can treat the explants with the compound and then analyze various endpoints, such as cell viability, apoptosis, and the expression of pharmacodynamic biomarkers, providing crucial insights into how the drug might perform in a clinical setting. jove.com This model has proven valuable for assessing responses to both chemotherapy and targeted therapies. nih.gov

Biomarker Evaluation and Quantification in Preclinical Research

Biomarkers are measurable indicators that provide information about a biological process, pathogenic state, or response to a therapeutic intervention. europeanpharmaceuticalreview.comcrownbio.com Their evaluation is a cornerstone of modern drug development, guiding decisions from the earliest preclinical stages through to clinical trials. nih.govnih.gov

Molecular Biomarker Assessment and Expression Profiling

Molecular biomarkers encompass a wide range of biological substances, including genes, proteins, and metabolites. europeanpharmaceuticalreview.comnih.gov In the preclinical evaluation of a compound like an this compound analog, researchers would seek to identify and validate biomarkers that can demonstrate target engagement and predict therapeutic response. researchgate.net

For instance, if the compound is designed to inhibit a specific enzyme, a molecular assay could measure the downstream effects of that inhibition. Techniques such as quantitative polymerase chain reaction (qPCR) for gene expression, western blotting or ELISA for protein levels, and mass spectrometry for metabolite changes would be employed. nih.gov This expression profiling helps to build a mechanistic understanding of the drug's action and can aid in patient stratification later in development. nih.govresearchgate.net

Illustrative Molecular Biomarkers for a Hypothetical Analog

Biomarker TypeSpecific MarkerMethod of AssessmentHypothetical Change Post-Treatment
GenomicGene X mRNAqPCR2-fold decrease in expression
ProteomicPhosphorylated Protein YWestern Blot / ELISA50% reduction in phosphorylation
MetabolomicMetabolite ZMass Spectrometry3-fold increase in abundance
Table 2. This table provides examples of potential molecular biomarkers that could be assessed to determine the biological activity of a novel compound.

Imaging Biomarker Analysis for Phenotypic Changes

Imaging biomarkers are non-invasive measures that allow for the longitudinal assessment of a drug's effect on tissue structure and function. nih.govnih.gov In preclinical animal models, techniques like Positron Emission Tomography (PET), Magnetic Resonance Imaging (MRI), and high-frequency ultrasound are used to visualize and quantify phenotypic changes. visualsonics.cominsidescientific.com

These methods are essential for evaluating a drug's therapeutic effects over time. insidescientific.com For example, if an analog is being tested in a tumor model, imaging can monitor changes in tumor size, metabolism (e.g., glucose uptake via PET), or blood flow. nih.govoncodesign-services.com This provides dynamic, whole-system data that can be crucial for understanding the time-course relationship between the drug's target, the disease state, and the therapeutic outcome. oncodesign-services.com

Application of Multi-Omics Data in Preclinical Study Interpretation (Genomics, Proteomics, Metabolomics)

The integration of multiple "omics" datasets—a field known as multi-omics—provides a holistic, systems-biology view of a drug's impact. nih.gov By combining genomics, proteomics, and metabolomics data, researchers can construct a comprehensive map of the molecular changes induced by a compound and gain deeper insights into its mechanism of action, efficacy, and potential toxicity. frontlinegenomics.comastrazeneca.com

In the study of an this compound analog, a multi-omics approach could reveal interconnected biological networks affected by the drug. nih.gov For instance, genomic analysis might identify a gene variant that predicts sensitivity to the drug. Proteomic analysis could then confirm that this variant leads to altered expression of the target protein, and metabolomic analysis could show the downstream functional consequences on cellular pathways. This integrated approach is transformative, enabling more informed decision-making and accelerating the development of precision medicines. frontlinegenomics.comaacrjournals.org

Future Directions and Broader Academic Impact of Research on N1 Ethyl N3 3 Pyridinylmethyl 1,3 Propanediamine

Expansion of Chemical Space for Diamine and Pyridine-Based Scaffolds

The unique combination of a substituted 1,3-propanediamine and a 3-pyridinylmethyl group in N1-Ethyl-N3-(3-pyridinylmethyl)-1,3-propanediamine offers a versatile platform for expanding the known chemical space. Diamine scaffolds are fundamental building blocks in medicinal chemistry, known for their ability to engage in various biological interactions. montclair.edu Similarly, the pyridine (B92270) ring is a privileged structure in drug discovery, present in numerous therapeutic agents due to its favorable physicochemical properties and ability to form key interactions with biological targets. nih.govnih.gov

Future research can systematically explore derivatives of this compound by modifying both the diamine backbone and the pyridine ring. Variations in the length and substitution of the alkyl chain, as well as the introduction of different functional groups on the pyridine moiety, could lead to a large library of novel compounds. This expansion of chemical space is crucial for identifying molecules with enhanced potency, selectivity, and pharmacokinetic profiles for a range of biological targets. The structural flexibility of the diamine chain allows for conformational diversity, which can be fine-tuned to optimize binding to specific protein pockets. montclair.edu

Table 1: Potential Modifications for Expanding the Chemical Space of this compound

Molecular ScaffoldPotential Modification SitesExamples of ModificationsDesired Outcome
Diamine Backbone Ethyl group on N1Methyl, Propyl, Isopropyl, CyclopropylModulate lipophilicity and steric interactions
Propane linkerEthane, Butane, PentaneAlter the distance and geometry between binding motifs
Pyridine Ring Substitution on the ringHalogens, Alkoxy, Cyano, Nitro groupsTune electronic properties and introduce new interaction points
Position of the methyl-diamine substituent2- or 4-positionExplore different vectoral orientations for target binding

Development of Advanced Chemical Biology Tools and Methodologies

The structure of this compound makes it an attractive candidate for the development of sophisticated chemical biology tools to probe and manipulate biological systems.

Chemogenetic Approaches for Perturbing Biological Processes

Chemogenetics involves the use of genetically engineered receptors that are activated by specific small molecules, allowing for precise control over cellular activity. nih.gov The unique chemical signature of this compound could be exploited to design it as a specific ligand for a designer receptor. By creating a receptor that is exclusively activated by this compound, researchers could selectively modulate the function of specific cell types in complex biological environments, such as the brain. nih.gov This would provide a powerful tool for dissecting the roles of different neural circuits in health and disease.

Design of Photoswitchable and Optogenetically Controllable Analogs

Future research could focus on incorporating photoswitchable moieties into the structure of this compound. By introducing a light-sensitive group, it may be possible to create analogs that can be turned "on" or "off" with specific wavelengths of light. This would enable spatiotemporal control over the compound's activity, allowing for highly precise interrogation of biological processes. Such optogenetically controllable analogs would be invaluable for studying dynamic cellular events with high resolution.

Interdisciplinary Collaboration and Convergence in Chemical Biology and Medicinal Chemistry

The exploration of this compound and its derivatives will necessitate a highly interdisciplinary approach. Synthetic chemists will be needed to devise efficient routes for the synthesis of analog libraries. In parallel, computational chemists can use molecular modeling to predict the binding of these compounds to various targets and to guide the design of new derivatives. arxiv.org

Collaboration with biologists and pharmacologists will be essential to screen these compounds for biological activity and to elucidate their mechanisms of action. This convergence of expertise will be critical for translating fundamental chemical discoveries into tangible advances in our understanding of biology and the development of new therapeutic strategies.

Contribution to Understanding Fundamental Biological Systems

By developing this compound-based probes, researchers can gain deeper insights into the functioning of complex biological systems. For instance, if a derivative is found to be a selective inhibitor of a particular enzyme or receptor, it can be used to study the physiological role of that target in cellular signaling pathways. The ability to selectively perturb these pathways is fundamental to understanding their contribution to both normal physiology and disease states.

Integration with Emerging Technologies for Accelerated Discovery

The discovery and development of novel compounds based on the this compound scaffold can be significantly accelerated by integrating emerging technologies. High-throughput screening (HTS) can be used to rapidly assess the biological activity of large libraries of analogs. Furthermore, machine learning and artificial intelligence (AI) algorithms can be trained on the data generated from these screens to predict the properties of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. arxiv.org This data-driven approach has the potential to dramatically reduce the time and cost associated with drug discovery.

Advanced AI-Driven Molecular Design and Predictive Capabilities

Table 1: Potential Applications of AI in the Study of this compound Derivatives

AI ApplicationDescriptionPotential Impact
Generative Molecular Design Algorithms create novel molecular structures based on the core scaffold.Rapid identification of new chemical entities with potentially improved properties.
Predictive Bioactivity Modeling Machine learning models forecast the biological effects of virtual compounds.Prioritization of synthetic targets and reduction of unnecessary experimentation.
ADMET Prediction AI tools predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles.Early-stage deselection of candidates with unfavorable pharmacokinetic or safety profiles.
QSAR/QSPR Modeling Establishes mathematical relationships between chemical structure and biological activity/properties.Guides the rational design of more potent and selective analogs.

Automation and Robotics in Synthetic Chemistry and High-Throughput Screening

Recent advancements in laboratory automation and robotics offer the potential to dramatically increase the efficiency of synthesizing and screening derivatives of this compound. oxfordglobal.com Automated synthesis platforms can perform complex organic reactions with high precision and reproducibility, enabling the rapid generation of compound libraries. researchgate.netrsc.org These systems can operate continuously, significantly reducing the time required for the synthesis of new molecules. oxfordglobal.com The use of robotic systems minimizes human error and allows for the exploration of a wider range of reaction conditions. researchgate.netrsc.org

High-throughput screening (HTS) is another area where automation is having a significant impact. researchgate.net HTS allows for the rapid testing of thousands of compounds against a biological target, providing crucial data on their activity. news-medical.netnih.gov By combining automated synthesis with HTS, researchers can establish a closed-loop system for drug discovery. nih.gov In such a system, compounds are automatically synthesized, purified, and then screened for biological activity. The results of the screening can then be fed back into AI models to inform the design of the next generation of molecules, creating an iterative cycle of design, synthesis, and testing. nih.gov This integrated approach accelerates the discovery of lead compounds and the optimization of their properties. researchgate.netnews-medical.net

The implementation of these automated technologies will not only expedite the research process but also generate large, high-quality datasets that can be used to further refine predictive models, creating a synergistic relationship between computational and experimental approaches.

Table 2: Impact of Automation on the Research of this compound

TechnologyApplication in ResearchExpected Outcome
Automated Synthesizers Parallel synthesis of a library of derivatives.Increased speed and efficiency in compound production. chemrxiv.orgchemistryworld.com
Robotic Liquid Handlers Precise dispensing of reagents and samples for assays.Higher reproducibility and throughput in screening experiments. researchgate.net
High-Throughput Screening (HTS) Rapid biological evaluation of large numbers of compounds.Faster identification of active molecules from a diverse chemical library. nih.govfigshare.com
Integrated Discovery Platforms Combination of automated synthesis, purification, and screening.Accelerated design-make-test-analyze cycles for lead optimization. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-Ethyl-N3-(3-pyridinylmethyl)-1,3-propanediamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via alkylation of 1,3-propanediamine. For analogs (e.g., N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine), alkylation with ethyl and substituted halides under reflux (50–70°C) in ethanol or THF is common. Controlled stoichiometry and inert atmospheres minimize side reactions. Yields depend on temperature, solvent polarity, and halide reactivity. Purification involves solvent evaporation, aqueous workup (e.g., K₂CO₃), and vacuum distillation .
  • Key Data :

  • Typical solvents: Ethanol, THF.
  • Reaction time: 7–16 hours.
  • Yield range: 8–33% (varies with substituent steric/electronic effects) .

Q. Which spectroscopic and chromatographic methods are optimal for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm amine group positions and pyridinylmethyl substitution. For analogs, δ 1.0–1.5 ppm (ethyl CH₃) and δ 2.5–3.5 ppm (methylene NH) are diagnostic .
  • IR : Amine N-H stretches (~3300 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) validate functional groups .
  • HPLC/MS : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% TFA) resolves impurities. High-resolution MS confirms molecular ion (e.g., [M+H]⁺ for C₁₁H₂₀N₃) .

Q. What physicochemical properties (e.g., solubility, pKa) are critical for experimental design?

  • Methodological Answer :

  • Solubility : Hydrophilicity from amine groups enables solubility in polar solvents (water, ethanol). Pyridinylmethyl substitution may reduce aqueous solubility; test in DMSO/water mixtures .
  • pKa : Primary/secondary amines have pKa ~8–10. Use potentiometric titration or UV-pH profiling to determine protonation states affecting reactivity .

Advanced Research Questions

Q. How does the pyridinylmethyl substituent modulate biological activity compared to other N3-substituted analogs?

  • Methodological Answer : The pyridine ring enhances π-π stacking with biological targets (e.g., enzymes, receptors). Compare IC₅₀ values of pyridinylmethyl analogs vs. methoxyethyl or isopropyl analogs in enzyme inhibition assays (e.g., acetylcholinesterase). Computational docking (AutoDock Vina) predicts binding affinities to active sites .
  • Data Contradiction : Pyridinyl derivatives may show higher affinity but lower metabolic stability than aliphatic analogs due to cytochrome P450 interactions .

Q. What strategies resolve contradictions in reported synthesis yields or biological data across studies?

  • Methodological Answer :

  • Yield Optimization : Screen alternative catalysts (e.g., KOH vs. NaOH) or microwave-assisted synthesis to reduce reaction time .
  • Biological Replication : Validate assays using standardized protocols (e.g., fixed ATP concentrations in kinase assays) and orthogonal methods (SPR vs. fluorescence polarization) .

Q. Can computational models predict the compound’s interaction with polyamine transporters or RNA-binding proteins?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding to polyamine transporters (e.g., ATP13A2) using CHARMM force fields. Analyze hydrogen bonds between amine groups and transporter residues .
  • Machine Learning : Train models on polyamine-RNA interaction datasets (e.g., PDB entries) to predict binding to G-quadruplex structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-Ethyl-N3-(3-pyridinylmethyl)-1,3-propanediamine
Reactant of Route 2
Reactant of Route 2
N1-Ethyl-N3-(3-pyridinylmethyl)-1,3-propanediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.